4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)aniline
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Overview
Description
4-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methyl}sulfanyl)aniline is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which is further connected to an aniline moiety through a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methyl}sulfanyl)aniline typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as lithium diisopropylamide, and low temperatures to ensure the stability of intermediates .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methyl}sulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nitration of the aromatic rings can produce nitro derivatives .
Scientific Research Applications
4-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methyl}sulfanyl)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug development.
Medicine: Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 4-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methyl}sulfanyl)aniline involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with specific proteins or enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)aniline
- 4-(Trifluoromethoxy)aniline
- 2-(Trifluoromethyl)aniline
Uniqueness
4-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methyl}sulfanyl)aniline is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group imparts high chemical stability and lipophilicity, while the biphenyl structure provides rigidity and the sulfanyl linkage offers potential sites for further functionalization .
Properties
CAS No. |
648439-08-1 |
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Molecular Formula |
C20H16F3NS |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methylsulfanyl]aniline |
InChI |
InChI=1S/C20H16F3NS/c21-20(22,23)17-6-4-15(5-7-17)16-3-1-2-14(12-16)13-25-19-10-8-18(24)9-11-19/h1-12H,13,24H2 |
InChI Key |
CJRXMGOSOSTUNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)CSC3=CC=C(C=C3)N |
Origin of Product |
United States |
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